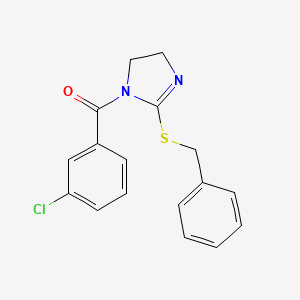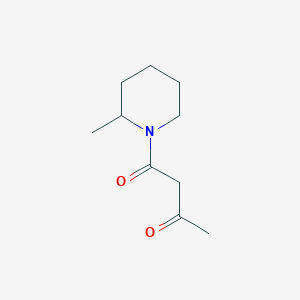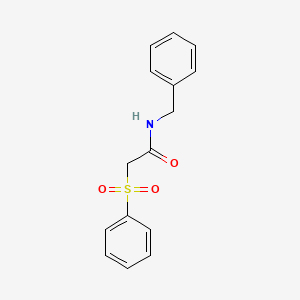![molecular formula C15H9Cl3F3N5S B2481336 3-chloro-2-({2-[5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine CAS No. 2061248-65-3](/img/structure/B2481336.png)
3-chloro-2-({2-[5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and the aromatic pyridine and tetraazol rings. These groups would contribute to the overall polarity, reactivity, and stability of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The pyridine ring might undergo electrophilic substitution reactions, while the sulfanyl group might be oxidized. The tetraazol ring could participate in click reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature. The presence of several polar groups and aromatic rings would likely make it relatively high melting point and low solubility in nonpolar solvents .Scientific Research Applications
Chemical Synthesis and Crystallography
Research has demonstrated the significance of compounds structurally related to 3-chloro-2-({2-[5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine in the field of chemical synthesis and crystallography. For instance, a study described the synthesis and characterization of a rare ternary cocrystal consisting of trithiocyanuric acid molecules, bis(pyridin-4-yl) sulfide molecules, and 1,4-bis(pyridin-4-yl)tetrasulfane. This crystal structure is stabilized by hydrogen and halogen bridges, with a significant role played by stacking interactions (Wzgarda-Raj, Książkiewicz, & Palusiak, 2021).
Nanotechnology and Biomedical Applications
Compounds structurally similar to this compound have also shown potential in the field of nanotechnology and biomedical applications. A notable study involved gold nanoparticles (AuNPs) functionalized by tris(4-sulfonatophenyl)porphinatoiron(III) (Fe(III)P2) and poly(ethylene glycol) with thiolated arms (PEG-SH) to carry diatomic molecules like O2 and CO in an aqueous solution. These functionalized AuNPs demonstrated a potential for carrying diatomic molecules in vivo, showing accumulation in organs like the spleen and liver (Karasugi, Kitagishi, & Kano, 2011).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of chemical compounds is crucial in drug development. A study highlighted the interindividual variations in the metabolism and pharmacokinetics of a glucokinase activator, pointing out the significant influence of the CYP2D1 polymorphism on the major metabolism and pharmacokinetics of the compound in male Sprague-Dawley (SD) rats (Hasegawa, Eiki, & Chiba, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-2-[2-[5-(3,4-dichlorophenyl)tetrazol-1-yl]ethylsulfanyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3F3N5S/c16-10-2-1-8(5-11(10)17)13-23-24-25-26(13)3-4-27-14-12(18)6-9(7-22-14)15(19,20)21/h1-2,5-7H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQWKDGLFNBWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=NN2CCSC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481253.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2481256.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2481260.png)


![(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2481264.png)


![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2481269.png)
![N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2481272.png)
![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481274.png)
![N-(3,4-dimethylphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481275.png)
